Enhanced Lipophilicity of N-ethyl-N-phenyl Derivative vs. N-Phenyl Analog for Superior Membrane Permeability
The introduction of an N-ethyl group on N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide significantly increases its computed lipophilicity (cLogP) compared to the des-ethyl N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide (CAS 39565-69-0). Based on ACD/Labs algorithm predictions, the target compound's cLogP is estimated to be approximately 1.60, representing a +0.59 logP unit increase over the N-phenyl analog's reported ACD/LogP of 1.01 . This shift in lipophilicity is critical for optimizing passive membrane permeability and target engagement in cellular assays. The quaternization of the amine also removes a hydrogen-bond donor (HBD) center, further enhancing membrane permeability potential .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.60 (ACD/Labs prediction, neutral form) |
| Comparator Or Baseline | N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide (CAS 39565-69-0); ACD/LogP = 1.01 |
| Quantified Difference | ΔLogP = +0.59 (approx. 4x increase in lipophilicity on a log scale) |
| Conditions | ACD/Labs PhysChem Suite, pH 7.4, neutral form |
Why This Matters
A higher logP value is directly correlated with enhanced passive membrane permeability and potential bioavailability, making this compound a more suitable starting point for developing cell-active probes or orally available leads compared to its more polar N-phenyl analog.
